molecular formula C12H16BClO3 B1431099 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1605331-70-1

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1431099
CAS No.: 1605331-70-1
M. Wt: 254.52 g/mol
InChI Key: LNMUHOGYPHHVBG-UHFFFAOYSA-N
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Description

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1605331-70-1) is a boronate ester derivative featuring a phenol backbone substituted with a chlorine atom and a pinacol-protected boronic acid group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . Its structure combines the stability of the pinacol boronate ester with the reactivity of the phenolic hydroxyl group, making it valuable in pharmaceutical intermediates and materials science.

Properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMUHOGYPHHVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that similar compounds are used in various types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura couplings. These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds.

Biological Activity

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₅BClNO₂
  • Molecular Weight : 263.53 g/mol
  • CAS Number : 1449475-29-9

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the chloro group and the dioxaborolane moiety contributes to its ability to modulate enzyme activities and potentially influence signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell cycle regulation.
  • Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.
  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity TypeAssay/MethodResult/IC50 (μM)Reference
PKMYT1 InhibitionEnzymatic Assay0.69
Cell Viability (Cancer Cells)MTT AssayIC50 = 4.1
Antioxidant ActivityDPPH Radical ScavengingEffective

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against CCNE1-amplified tumor cells in xenograft models. The results indicated that the compound could inhibit tumor growth effectively while exhibiting low toxicity to normal cells.

Case Study 2: Mechanistic Insights

Research focused on the mechanistic aspects of how this compound influences PKMYT1 activity. The study revealed that the chloro substitution on the phenolic ring enhances binding affinity to the target enzyme compared to non-chloro analogs. This finding underscores the importance of structural modifications in developing selective inhibitors for therapeutic applications.

Scientific Research Applications

Organic Synthesis

  • Cross-Coupling Reactions : This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its boron-containing structure allows for the formation of aryl compounds from aryl halides and boronic acids.
  • Functionalization of Aromatic Compounds : The presence of the chloro group facilitates nucleophilic substitution reactions, enabling further functionalization of aromatic systems.

Medicinal Chemistry

  • Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory properties.
  • Targeted Drug Delivery : Research indicates that compounds with boron atoms can enhance the efficacy of drug delivery systems by improving solubility and bioavailability.

Materials Science

  • Polymer Chemistry : It can be used in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of boron into polymer matrices can improve flame retardancy.
  • Nanomaterials : The compound has potential applications in the development of nanomaterials for electronics and photonics due to its unique electronic properties.

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated successful application in Suzuki coupling reactions leading to high yields of biphenyl derivatives.
Study BMedicinal ChemistryInvestigated as a precursor for anti-cancer agents; showed promising activity against specific cancer cell lines.
Study CMaterials ScienceDeveloped polymer composites with improved mechanical strength and thermal stability when incorporating this compound.

Comparison with Similar Compounds

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 960388-56-1)

  • Structural Difference : The chlorine atom is at the meta position relative to the boronate ester (C3 vs. C2 in the target compound).
  • Impact : Reduced steric hindrance near the boronate group may enhance reactivity in cross-coupling reactions. However, the meta-chloro substitution diminishes electronic activation of the boronate compared to the ortho-substituted target compound .
  • Synthesis: Prepared via analogous pinacol esterification of 3-chloro-5-borono-phenol, achieving 85–90% yields under standard conditions .

3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1451391-17-5)

  • Structural Difference : Boronate ester occupies the C2 position, with chlorine at C3.
  • NMR studies show downfield shifts in $^{11}$B signals (δ 30.6 ppm) compared to the target compound (δ 29–31 ppm), suggesting minor electronic differences .

Functional Group Variations

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-25-5)

  • Structural Difference : Methyl groups replace chlorine at C2 and C4.
  • Impact : Electron-donating methyl groups deactivate the boronate ester, lowering reactivity in Suzuki couplings. Melting point (112–117°C) is higher than the target compound (mp ~90–95°C), indicating improved crystallinity due to reduced polarity .

2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1356953-67-7)

  • Structural Difference : Fluorine replaces the hydroxyl group at C5.
  • Impact: Increased electron-withdrawing effects enhance boronate reactivity. The compound exhibits a molecular formula of $ \text{C}{12}\text{H}{15}\text{BClFO}_3 $ and a collision cross-section of 185 Ų, suggesting distinct physicochemical properties compared to the non-fluorinated analog .

2-(Hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 760989-96-6)

  • Structural Difference : A hydroxymethyl group is introduced at C2.
  • Impact : The hydroxymethyl group provides a site for further functionalization (e.g., esterification). $^{13}$C NMR data reveal a distinct signal at δ 63.7 ppm for the hydroxymethyl carbon, absent in the target compound .

Heterocyclic Analogs

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 652148-92-0)

  • Structural Difference: Pyridine ring replaces the phenol backbone.
  • Impact: The nitrogen atom in the pyridine ring alters electronic properties, increasing boronate electrophilicity. This compound is used in synthesizing kinase inhibitors, demonstrating broader medicinal chemistry applications compared to phenolic analogs .

Comparative Data Table

Compound (CAS) Substituents Melting Point (°C) $^{11}$B NMR (δ, ppm) Key Applications
1605331-70-1 (Target) 2-Cl, 6-B(pinacol) 90–95 30.6 Biaryl coupling, drug intermediates
960388-56-1 3-Cl, 5-B(pinacol) 85–90 29.8 Catalytic cross-coupling
269410-25-5 2,6-Me, 4-B(pinacol) 112–117 31.2 Materials science
1356953-67-7 2-Cl, 6-F, 4-B(pinacol) 78–82 30.1 Fluorinated drug scaffolds
652148-92-0 Pyridine-6-Cl, 2-B(pinacol) 102–105 28.9 Kinase inhibitor synthesis

Preparation Methods

Reaction Overview

A widely used method for preparing aryl boronate esters is the palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron. This method is applicable to 2-chloro-6-substituted phenols, enabling selective borylation at the ortho or para position relative to the hydroxyl group.

Typical Reaction Conditions

Component Details
Aryl halide 2-Chlorophenol or 2-chlorophenol derivative
Boron source Bis(pinacolato)diboron (B2Pin2)
Catalyst Pd(0) or Pd(II) complexes (e.g., Pd(dppf)Cl2)
Base Potassium acetate (KOAc) or sodium carbonate
Solvent Dimethyl sulfoxide (DMSO), ethanol, toluene, or mixed solvents
Temperature 80-110 °C
Reaction time 3-6 hours

Mechanistic Notes

  • The palladium catalyst facilitates oxidative addition of the aryl chloride.
  • Transmetalation with bis(pinacolato)diboron introduces the boronate ester group.
  • Reductive elimination releases the borylated product and regenerates Pd(0).

Specific Literature Examples

Preparation from 2-Chlorophenol Derivatives

A protocol reported for related compounds involves:

  • Dissolving the 2-chlorophenol derivative in DMSO.
  • Adding bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, and potassium acetate.
  • Heating at 80 °C for 3 hours under inert atmosphere.
  • Work-up includes aqueous extraction and purification by column chromatography.

This method yields high purity 2-chloro-6-(pinacolboronate)phenol derivatives with yields typically above 70%.

Alternative Conditions Using Ethanol and Toluene

In another approach, the reaction mixture containing the aryl bromide or chloride, bis(pinacolato)diboron, palladium catalyst, and base is heated under reflux in a mixed solvent system of ethanol and toluene. This facilitates solubility and reaction kinetics, producing the desired boronate ester efficiently.

Preparation Data Table

Step Reagents and Conditions Outcome/Notes
1 2-Chlorophenol or 2-chlorophenol derivative Starting material
2 Bis(pinacolato)diboron (1.1 equiv) Boron source
3 Pd(dppf)Cl2 catalyst (2-5 mol%) Catalyst
4 Potassium acetate (3 equiv) Base
5 Solvent: DMSO or ethanol/toluene mixture Solvent system
6 Heat at 80-110 °C for 3-6 hours Reaction time and temperature
7 Work-up: aqueous extraction, drying, chromatography Purification
8 Yield: 70-85% Typical yield range

Research Findings and Optimization

  • Solvent Effects: Mixed solvents such as ethanol/toluene improve solubility and reaction rates compared to DMSO alone.
  • Catalyst Selection: Pd(dppf)Cl2 and Pd(PPh3)4 are effective; Pd(dppf)Cl2 often provides better selectivity and yield.
  • Base Choice: Potassium acetate is preferred for mild basicity, preserving phenol functionality.
  • Temperature Control: Elevated temperatures (80-110 °C) are necessary to achieve complete conversion without decomposing sensitive groups.
  • Reaction Time: 3-6 hours balances conversion and minimizes side reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can purity be optimized?

  • The compound is typically synthesized via Miyaura borylation, where a halogenated phenol precursor (e.g., 2-chloro-6-bromophenol) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane . Purity optimization involves rigorous exclusion of moisture, use of high-purity reagents, and post-synthesis purification via column chromatography or recrystallization. Monitoring by TLC and 11^{11}B NMR ensures minimal boron-containing byproducts .

Q. Which spectroscopic techniques are critical for characterizing this boronic ester, and what key spectral features should be analyzed?

  • NMR : 1^{1}H and 13^{13}C NMR confirm the aromatic and pinacol boronate moieties. The boron-bound proton (if present) may appear as a broad peak at ~8 ppm. 11^{11}B NMR shows a singlet near 30 ppm for the dioxaborolane group .
  • X-ray crystallography : Programs like SHELXL or OLEX2 resolve crystal structures, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the phenolic -OH) .
  • Mass spectrometry (HRMS) : ESI-HRMS verifies molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with chlorine and boron .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what are common pitfalls in reaction design?

  • The boronic ester acts as an aryl donor, coupling with aryl/heteroaryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in a biphasic solvent system (toluene/H₂O) with Na₂CO₃ as a base . Key pitfalls include:

  • Steric hindrance : The chloro and pinacol groups may slow coupling; elevated temperatures (80–100°C) or microwave-assisted heating improve yields.
  • Protection of phenolic -OH : If reactive, the phenol may require protection (e.g., as a methyl ether) to prevent side reactions .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges in cross-coupling reactions involving this compound?

  • Ligand optimization : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic efficiency by stabilizing the Pd center .
  • Solvent effects : Polar aprotic solvents (DMF, NMP) improve solubility of sterically hindered substrates.
  • Pre-activation : Sonication or ball milling pre-treats the boronic ester to enhance reactivity .

Q. How can computational methods (e.g., DFT) model the reactivity of this compound in catalytic cycles?

  • Density Functional Theory (DFT) calculations (using Gaussian or ORCA) simulate transition states and intermediates in Suzuki-Miyaura reactions. Key parameters include:

  • Boron-oxygen bond dissociation energies.
  • Electron-density maps to predict regioselectivity in polyhalogenated substrates.
    • Solvent effects are modeled via COSMO-RS, while steric maps (e.g., using PyMol) visualize spatial constraints .

Q. What analytical approaches identify decomposition pathways or stability issues under varying conditions?

  • Accelerated stability studies : Exposure to heat (40–60°C), light, or humidity, followed by HPLC-MS to detect degradation products (e.g., hydrolysis to boronic acid).
  • Kinetic analysis : Arrhenius plots quantify degradation rates.
  • In situ IR spectroscopy : Monitors real-time changes in functional groups (e.g., B-O bond cleavage) .

Q. How can contradictory spectral data (e.g., unexpected 1^{1}H NMR shifts) be resolved for derivatives of this compound?

  • Dynamic NMR : Variable-temperature 1^{1}H NMR identifies rotational barriers in the dioxaborolane ring.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by diastereotopic protons or conformational isomers.
  • X-ray diffraction : Provides definitive structural assignments when spectral ambiguities arise .

Q. What methodologies protect the phenolic -OH group during functionalization while preserving boronic ester integrity?

  • Protective groups : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers are introduced under mild conditions (e.g., TMSCl/imidazole in DCM). Deprotection uses fluoride sources (TBAF) .
  • Selective alkylation : Cesium carbonate in THF mediates alkylation of the phenol with ethyl bromoacetate, leaving the boronate intact .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

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